1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of azido derivatives of hexahydropyrimidine-2,4-dione. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azido group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-azidobenzaldehyde with hexahydropyrimidine-2,4-dione under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, continuous flow reactors may be used to scale up the production process while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: The compound can be used to label biomolecules for imaging and tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, through its azido group, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)hexahydropyrimidine-2,4-dione: Similar structure but with a nitro group instead of an azido group.
1-(4-Aminophenyl)hexahydropyrimidine-2,4-dione: Contains an amine group instead of an azido group.
1-(4-Hydroxyphenyl)hexahydropyrimidine-2,4-dione: Features a hydroxyl group in place of the azido group.
Uniqueness
1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9N5O2 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-(4-azidophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9N5O2/c11-14-13-7-1-3-8(4-2-7)15-6-5-9(16)12-10(15)17/h1-4H,5-6H2,(H,12,16,17) |
InChI Key |
WUXUMSUTLUFMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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